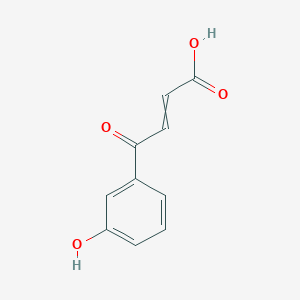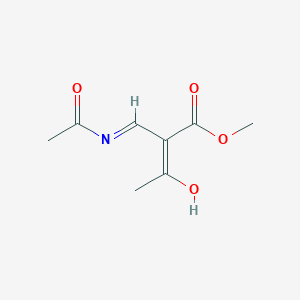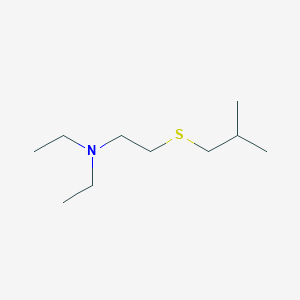![molecular formula C11H22N2 B14299750 3-[Bis(2-methylpropyl)amino]propanenitrile CAS No. 112359-49-6](/img/structure/B14299750.png)
3-[Bis(2-methylpropyl)amino]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Bis(2-methylpropyl)amino]propanenitrile is a chemical compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, with two 2-methylpropyl groups attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(2-methylpropyl)amino]propanenitrile can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenoalkane with a cyanide ion. For example, the reaction of 3-chloropropanenitrile with bis(2-methylpropyl)amine in the presence of a suitable base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in industrial production include potassium cyanide (KCN) and appropriate solvents such as ethanol .
Analyse Des Réactions Chimiques
Types of Reactions
3-[Bis(2-methylpropyl)amino]propanenitrile undergoes various chemical reactions, including:
Hydrolysis: The nitrile group can be hydrolyzed to form a carboxylic acid under acidic or basic conditions.
Reduction: The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Nucleophilic Addition: The nitrile group can react with Grignard reagents to form ketones.
Common Reagents and Conditions
Hydrolysis: Dilute acid or dilute alkali followed by acidification.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Nucleophilic Addition: Grignard reagents such as methylmagnesium bromide (CH3MgBr) in dry ether.
Major Products Formed
Hydrolysis: Carboxylic acids and ammonium salts.
Reduction: Primary amines.
Nucleophilic Addition: Ketones.
Applications De Recherche Scientifique
3-[Bis(2-methylpropyl)amino]propanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[Bis(2-methylpropyl)amino]propanenitrile involves its interaction with specific molecular targets. The nitrile group can undergo nucleophilic addition reactions, leading to the formation of various intermediates. These intermediates can further react with other molecules, resulting in the desired chemical transformations. The molecular pathways involved depend on the specific reactions and conditions employed .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[Bis(2-methylpropyl)amino]-2-(propan-2-ylamino)propanenitrile: Contains additional propan-2-ylamino group.
3-[Bis(2-methylpropyl)amino]butanenitrile: Contains a butanenitrile backbone instead of propanenitrile.
Uniqueness
3-[Bis(2-methylpropyl)amino]propanenitrile is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of two 2-methylpropyl groups attached to the nitrogen atom enhances its steric hindrance and influences its interactions with other molecules .
Propriétés
Numéro CAS |
112359-49-6 |
|---|---|
Formule moléculaire |
C11H22N2 |
Poids moléculaire |
182.31 g/mol |
Nom IUPAC |
3-[bis(2-methylpropyl)amino]propanenitrile |
InChI |
InChI=1S/C11H22N2/c1-10(2)8-13(7-5-6-12)9-11(3)4/h10-11H,5,7-9H2,1-4H3 |
Clé InChI |
LYDOETHAQZXPMX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN(CCC#N)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-Methoxy-2-(5-nitrofuran-2-yl)ethyl]piperidine](/img/structure/B14299671.png)

![1,1'-[(3,4,5,6-Tetrabromo-1,2-phenylene)bis(oxy)]bis(pentabromobenzene)](/img/structure/B14299683.png)
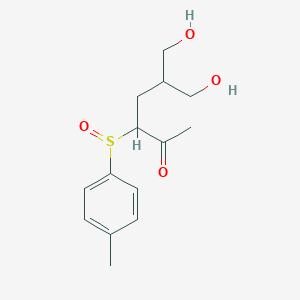

![5-{4-[(6-Methyloctyl)oxy]phenyl}-2-(octyloxy)pyrimidine](/img/structure/B14299702.png)
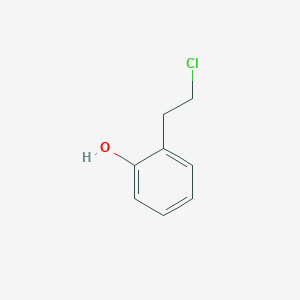
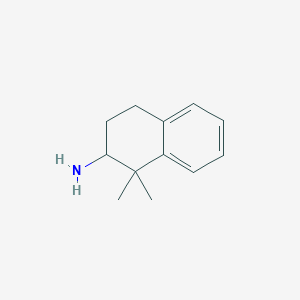
![(Pyridazine-4,5-diyl)bis[(4-chlorophenyl)methanone]](/img/structure/B14299720.png)
![1-[(4-Acetyl-2-hydroxybenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14299722.png)
![Dodecahydrospiro[cyclohexane-1,9'-fluorene]](/img/structure/B14299730.png)
